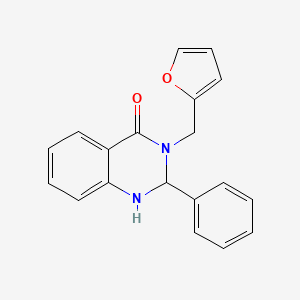
3-(2-Furanylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furanylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis Techniques and Properties
- Aqueous Phase Synthesis : Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, including the chemical , have been synthesized in water under neutral conditions using a b-cyclodextrin mediated process. This method offers high yields and allows for the recovery and reuse of b-cyclodextrin (Ramesh et al., 2012).
- Visible-light-mediated Synthesis : A photosensitizer-free, visible-light-mediated reaction has been used for synthesizing 1-Methyl-2-phenylquinazolin-4(1H)-ones. This innovative approach employs visible light in acetonitrile without external photosensitizers, showcasing an alternative synthetic route (Wu & Yang, 2016).
- Crystal Structure Analysis : The crystal structure of related dihydroquinazoline compounds demonstrates specific dihedral angles and interactions, offering insights into the molecular geometry of similar compounds (Derabli et al., 2013).
Applications in Catalysis and Material Science
- Polyethylene Glycol (PEG-400) Synthesis : PEG-400 has been used for the novel and efficient synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives. This catalyst-free method highlights the versatility of these compounds in green chemistry applications (Yerram et al., 2013).
- One-Pot Synthesis Techniques : One-pot synthesis methods, including aza-Wittig reactions, have been developed for the preparation of dihydroquinazolines. These methods emphasize the efficiency of synthesizing these compounds (Kobayashi et al., 2015).
Biological Applications and Studies
- Antimicrobial and Molecular Docking Studies : New derivatives of 2,3-dihydroquinazolin-4(1H)-one have been synthesized and evaluated for their antimicrobial activity. Their potential as antimicrobial agents has been further explored through molecular docking studies (Zahmatkesh et al., 2022).
- Chemical Sensors : These compounds have been used in designing a multi-wavelength emissive aluminum ion fluorescence chemosensor, demonstrating their utility in sensor technology (Liu et al., 2013).
properties
Product Name |
3-(2-Furanylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H16N2O2/c22-19-16-10-4-5-11-17(16)20-18(14-7-2-1-3-8-14)21(19)13-15-9-6-12-23-15/h1-12,18,20H,13H2 |
InChI Key |
YPIADJABWAASFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(7,8-dimethyl-2-oxo-1-benzopyran-4-yl)methoxy]-N,N-dimethyl-5-benzotriazolesulfonamide](/img/structure/B1224537.png)
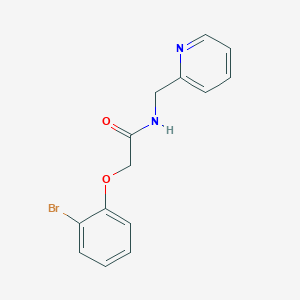
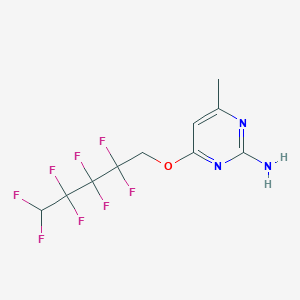
![N-butyl-N-methyl-2-benzo[cd]indolamine](/img/structure/B1224543.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1224544.png)
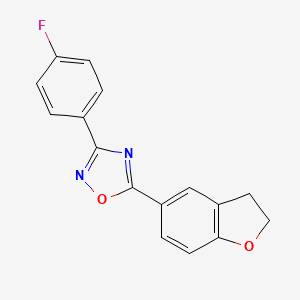
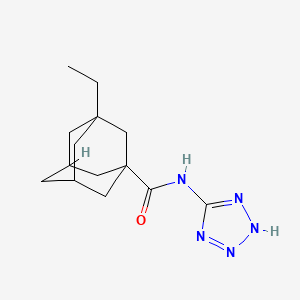
![Benzoic acid [5-(6-benzamido-9-purinyl)-3-fluoro-4-hydroxy-2-oxolanyl]methyl ester](/img/structure/B1224553.png)
![4-[(2,6-Diphenyl-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B1224554.png)
![5-[[4-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1224557.png)
![N-(1,3-benzodioxol-5-yl)-6-bromo-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224558.png)
![5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one](/img/structure/B1224559.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine](/img/structure/B1224560.png)
![2-[[4-Cyano-6,6,7-trimethyl-1-(4-morpholinyl)-5,8-dihydro-2,7-naphthyridin-3-yl]thio]acetic acid methyl ester](/img/structure/B1224561.png)